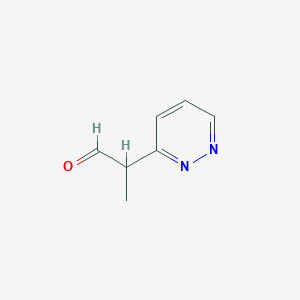

2-(Pyridazin-3-yl)propanal

Description

2-(Pyridazin-3-yl)propanal is a heterocyclic aldehyde featuring a pyridazine ring attached to a propanal backbone. Pyridazine derivatives are known for their pharmacological and synthetic utility, particularly as intermediates in the preparation of bioactive molecules . This compound serves as a precursor for synthesizing pyridazine-based heterocycles, such as 3-aroylcinnolines and 3-aroylpyridazine-4,6-dicarboxylic acids, which have applications in medicinal chemistry and materials science . Its reactivity stems from the electron-deficient pyridazine ring and the aldehyde functional group, enabling condensation and cyclization reactions with nucleophiles like hydrazines or amines.

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2-pyridazin-3-ylpropanal |

InChI |

InChI=1S/C7H8N2O/c1-6(5-10)7-3-2-4-8-9-7/h2-6H,1H3 |

InChI Key |

KPTSKGHZZKDXSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=NN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical behavior, reactivity, and applications of 2-(Pyridazin-3-yl)propanal differ significantly from related propanal derivatives and pyridazine-containing analogs. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogous Compounds

Pharmacological Potential

For example, 6-phenylpyridazin-3(2H)-one derivatives show promise as anticancer agents by modulating cellular pathways . In contrast, 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal is used solely in fragrance formulations, highlighting how substituents dictate biological vs. industrial applications .

Stability and Environmental Behavior

- Atmospheric Stability : Propanal undergoes rapid oxidation in the atmosphere, forming peroxyacetyl nitrate (PAN), with a half-life of hours to days . The pyridazine ring in this compound likely reduces volatility and alters degradation pathways, though specific data are lacking.

- Catalytic Interactions: Propanal adsorbs on NiMoS catalysts in a di-sigma mode due to interactions between its carbonyl group and metal centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.